molecular formula C21H27N3O4 B14579592 1,1-Diphenyl-2-(2-piperidin-1-ylethyl)hydrazine;oxalic acid CAS No. 61299-31-8

1,1-Diphenyl-2-(2-piperidin-1-ylethyl)hydrazine;oxalic acid

Cat. No.: B14579592
CAS No.: 61299-31-8
M. Wt: 385.5 g/mol
InChI Key: CUQYOCZEAMGTQE-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-(2-piperidin-1-ylethyl)hydrazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydrazine group bonded to a diphenyl moiety and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-(2-piperidin-1-ylethyl)hydrazine typically involves the reaction of diphenylhydrazine with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-(2-piperidin-1-ylethyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted hydrazine compounds.

Scientific Research Applications

1,1-Diphenyl-2-(2-piperidin-1-ylethyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-(2-piperidin-1-ylethyl)hydrazine involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,1-Diphenyl-2-(2-piperidin-1-ylethyl)hydrazine include:

  • 1,1-Diphenyl-2-picrylhydrazine
  • 2,2-Diphenyl-1-picrylhydrazyl
  • 1,1-Diphenyl-2-(2-morpholin-1-ylethyl)hydrazine

Uniqueness

What sets 1,1-Diphenyl-2-(2-piperidin-1-ylethyl)hydrazine apart from these similar compounds is its unique combination of a diphenyl moiety and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61299-31-8

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

1,1-diphenyl-2-(2-piperidin-1-ylethyl)hydrazine;oxalic acid

InChI

InChI=1S/C19H25N3.C2H2O4/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)20-14-17-21-15-8-3-9-16-21;3-1(4)2(5)6/h1-2,4-7,10-13,20H,3,8-9,14-17H2;(H,3,4)(H,5,6)

InChI Key

CUQYOCZEAMGTQE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNN(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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